1-Methoxy-2-butanol
Overview
Description
1-Methoxy-2-butanol is an organic compound with the molecular formula C5H12O2This compound is commonly used as a solvent in various industrial applications due to its ability to dissolve both polar and non-polar substances .
Mechanism of Action
Target of Action
1-Methoxy-2-butanol is a secondary alcohol
Mode of Action
Alcohols generally exert their effects by interacting with the hydrophobic regions of proteins, disrupting their structure and function . This can lead to changes in cellular processes, potentially affecting the organism’s overall physiology.
Biochemical Pathways
For instance, they can interfere with signal transduction pathways, alter membrane fluidity, and disrupt enzymatic activity
Pharmacokinetics
Like other small alcohols, it is likely to be rapidly absorbed following ingestion or inhalation, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Exposure to high concentrations of alcohols can lead to cellular damage, potentially resulting in symptoms such as headache, dizziness, tiredness, nausea, and vomiting .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other substances can affect its solubility, stability, and reactivity. Moreover, individual factors such as age, sex, genetic factors, and health status can influence how an organism responds to exposure to this compound .
Preparation Methods
1-Methoxy-2-butanol can be synthesized through several methods. One common synthetic route involves the reaction of 1-butanol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion . Industrial production methods often involve the use of propylene oxide and methanol in the presence of a base catalyst such as sodium hydroxide .
Chemical Reactions Analysis
1-Methoxy-2-butanol undergoes various chemical reactions, including:
Scientific Research Applications
1-Methoxy-2-butanol has several scientific research applications:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the preparation of biological samples for analysis due to its solvent properties.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is utilized in the production of coatings, inks, and cleaning agents.
Comparison with Similar Compounds
1-Methoxy-2-butanol can be compared with other similar compounds such as:
1-Methoxy-2-propanol: Similar in structure but with a different carbon chain length, leading to variations in boiling points and solvent properties.
2-Methoxy-1-propanol: An isomer with different positioning of the methoxy group, affecting its reactivity and applications.
3-Methoxy-1-butanol: Another isomer with distinct physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific solvent properties and reactivity.
Properties
IUPAC Name |
1-methoxybutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-5(6)4-7-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZZMFWKAQEMPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866360 | |
Record name | 2-Butanol, 1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53778-73-7 | |
Record name | 1-Methoxy-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53778-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanol, 1-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053778737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanol, 1-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butanol, 1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methoxybutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research mentions that both 1-Methoxy-2-butanol and 3-Methoxy-1-butanol act as "water structure promoters". What does this mean and what is the significance of this finding?
A1: The term "water structure promoter" refers to a compound's ability to enhance the hydrogen bonding network within water. [] This typically manifests as an increase in the relaxation time of water molecules, indicating a more ordered structure. The study utilized ultrasonic absorption measurements to investigate this phenomenon. While the exact implications for this compound require further investigation, understanding how a compound influences water structure is crucial for predicting its behavior in solution, particularly in biological systems where water plays a critical role.
Q2: One study focuses on the "enthalpic virial coefficient" of alkoxy alcohol isomers. Why is this property significant and how does it relate to this compound?
A2: The enthalpic virial coefficient provides insights into the interactions between molecules in a solution. [] A large difference in this coefficient among isomers, as the study suggests, indicates that subtle changes in molecular structure can significantly impact these interactions. This is relevant to this compound as it highlights the importance of considering isomeric variations when studying its properties and potential applications. Further research could explore how the specific structural features of this compound contribute to its enthalpic virial coefficient and, consequently, its behavior in various chemical environments.
Q3: Are there any foreseeable challenges in developing analytical methods for the detection and quantification of this compound in complex mixtures?
A3: While not directly addressed in the provided papers, developing robust analytical methods for this compound could be challenging due to its physicochemical properties. Its polarity and potential for hydrogen bonding might lead to interference from other compounds in complex mixtures, necessitating the development of highly selective and sensitive analytical techniques. [, ] Further research focusing on chromatographic separation methods coupled with mass spectrometry could provide solutions for accurate quantification in diverse matrices.
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